4-Demethoxy-11-deoxydaunorubicin is classified as an anthracycline antibiotic. This class of compounds is primarily used in the treatment of various cancers, including leukemia and solid tumors. The compound is also studied for its biosynthetic pathways and modifications that enhance its efficacy and safety profile .
The synthesis of 4-Demethoxy-11-deoxydaunorubicin involves multiple steps, typically starting from 4-demethyldaunomycinone. A common method includes:
The industrial production methods mirror laboratory synthesis but are scaled for commercial purposes, focusing on optimizing yield and purity while minimizing environmental impact .
The molecular structure of 4-Demethoxy-11-deoxydaunorubicin features several key components:
4-Demethoxy-11-deoxydaunorubicin participates in various chemical reactions:
Notably, electrochemical deglycosidation can occur, where L-daunosamine is eliminated upon polarographic reduction, leading to various aglycone products .
The mechanism of action for 4-Demethoxy-11-deoxydaunorubicin primarily involves intercalation into DNA strands, which disrupts the replication process and ultimately leads to apoptosis in cancer cells:
The physical and chemical properties of 4-Demethoxy-11-deoxydaunorubicin include:
4-Demethoxy-11-deoxydaunorubicin has several significant applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2